Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Structural Overview and Nomenclature
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 52459-90-2) is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . Its IUPAC name, This compound, reflects its structural features: a pyrrole ring substituted with methyl groups at positions 2 and 4 and a methyl ester at position 3. The SMILES notation CC1=CNC(=C1C(=O)OC)C captures the connectivity of atoms, emphasizing the ester (-COOCH₃) and methyl (-CH₃) substituents.
The compound’s planar aromatic pyrrole core enables π-electron delocalization, while the electron-withdrawing ester group moderates its reactivity. X-ray crystallography and NMR studies confirm that the methyl groups at positions 2 and 4 introduce steric hindrance, influencing its intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Registry Number | 52459-90-2 |
| Synonyms | Methyl 2,4-dimethylpyrrole-3-carboxylate; 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester |
Historical Context in Pyrrole Chemistry
Pyrrole chemistry dates to 1834, when Runge isolated pyrrole from coal tar. The development of synthetic methods, such as the Hantzsch pyrrole synthesis (1882) and Paal-Knorr reaction (1885), enabled systematic exploration of substituted pyrroles. This compound emerged as a model compound in the mid-20th century, particularly for studying electrophilic substitution patterns in electron-deficient pyrroles. Its synthesis often involves condensation of β-ketoesters with α-haloketones, a modification of the Hantzsch method.
The compound’s stability and functional group diversity made it a precursor in synthesizing bioactive molecules, including sunitinib analogs (tyrosine kinase inhibitors) and fluorescent dyes. For example, its ethyl analog (CAS: 2199-51-1) is a key intermediate in sunitinib production.
Chemical Classification and Relationship to Pyrrole Family
This compound belongs to the pyrrole family , a class of five-membered heterocycles with one nitrogen atom. Unlike parent pyrrole, which exhibits strong aromaticity and nucleophilicity, the electron-withdrawing ester group in this derivative reduces ring electron density, shifting reactivity toward electrophilic substitution at the less hindered positions.
Comparative studies with related pyrroles highlight its unique properties:
Significance in Heterocyclic Chemistry Research
This compound is pivotal in heterocyclic chemistry for three reasons:
- Synthetic Versatility : Its ester and methyl groups serve as handles for further derivatization. For instance, hydrolysis of the ester yields 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 356068-93-4), a building block for metal-organic frameworks.
- Pharmacophore Development : Substituted pyrroles are prevalent in drugs targeting kinases, inflammation, and cancer. This compound’s scaffold is integral to sunitinib malate , an FDA-approved renal carcinoma therapeutic.
- Material Science Applications : Its derivatives are used in organic semiconductors and dye-sensitized solar cells due to their tunable electronic properties.
Recent advances in one-pot syntheses, such as Ag(I)-catalyzed cycloadditions, have streamlined the production of complex pyrrole derivatives from this compound. These methodologies underscore its role in sustainable chemistry initiatives.
Properties
IUPAC Name |
methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAMBVKRHNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200454 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52459-90-2 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Diketones with Amines
One classical approach involves the condensation of diketones with amines to form substituted pyrroles, followed by esterification to introduce the methyl ester group at position 3. This method leverages the Paal-Knorr synthesis principle, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring.
- Reaction Conditions: Typically mild, often carried out under reflux in an inert atmosphere.
- Advantages: High selectivity for pyrrole formation, relatively straightforward.
- Limitations: Requires careful control of reaction conditions to avoid side reactions.
Knoevenagel Condensation Followed by Cyclization
Another reported method is the Knoevenagel condensation of appropriate aldehydes or ketones with active methylene compounds, followed by cyclization to form the pyrrole ring system.
- This method allows for the introduction of the methyl ester group during or after ring formation.
- It is noted for mild reaction conditions and good yields.
Bromination and Ring-Closure Reaction (Industrial Scale)
A patented industrial method for the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid esters (including methyl esters) involves:
- Bromination of Propionaldehyde: Propionaldehyde is brominated at 0–50 °C in a non-proton solvent to yield 2-bromopropanal.
- Ring-Closure Reaction: 2-bromopropanal is reacted with methyl acetoacetate and ammonia water under controlled temperature (0–50 °C) for 10–14 hours to form the pyrrole ring with the methyl ester substituent.
- Post-Reaction Processing: The reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by crystallization at low temperature.
- Advantages: Mild reaction conditions, readily available raw materials, high conversion rate, simple operation steps, and suitability for large-scale industrial production.
- Yield: Approximately 31.2% isolated yield reported in patent literature, with potential for optimization.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of diketones with amines | Diketones + ammonia or amines | Mild reflux, inert atmosphere | Moderate to High | Selective pyrrole formation | Requires careful control |
| Knoevenagel condensation + cyclization | Aldehydes/ketones + active methylene compounds | Mild, often room temp to reflux | Moderate to High | Mild conditions, good yields | Multi-step process |
| Bromination + ring-closure (patented industrial method) | Propionaldehyde + bromine + methyl acetoacetate + ammonia | 0–50 °C, 10–14 h | ~31.2 (reported) | Mild, scalable, simple operation | Moderate yield, requires purification |
Detailed Research Findings and Notes
- The bromination and ring-closure method avoids the use of costly and environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, which are common in other synthetic routes.
- The use of methyl acetoacetate and ammonia water as raw materials is advantageous due to their availability and ease of handling.
- The reaction process is controllable, and the product purity is high after crystallization, making it suitable for industrial scale-up.
- The condensation methods (Paal-Knorr and Knoevenagel) are well-established in academic and laboratory settings, providing flexibility for structural modifications.
- This compound serves as a versatile intermediate for synthesizing more complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal pathogens. A study synthesized a series of derivatives and evaluated their in vitro activities, showing promising results in inhibiting microbial growth .
- Anticancer Properties : The compound has also been explored for its ability to inhibit cancer cell proliferation. Its structural features allow it to interact with specific molecular targets involved in cancer progression, making it a candidate for drug development.
Materials Science
In materials science, this compound serves as a building block for the synthesis of advanced materials:
- Conductive Polymers : The compound can be polymerized to create conductive materials used in electronic devices. Its unique electronic properties make it suitable for applications in organic semiconductors.
- Organic Coatings : Due to its chemical stability and reactivity, it is also utilized in formulating protective coatings that enhance durability and resistance to environmental factors.
Antimicrobial Activity Study
A detailed study synthesized various derivatives of this compound and assessed their antimicrobial efficacy. The results indicated that certain derivatives exhibited substantial zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains. This highlights the potential of these compounds as new antimicrobial agents .
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 18 | Antibacterial |
| 8b | 20 | Antifungal |
| 8c | 15 | Antibacterial |
Application in Drug Development
Research has focused on modifying the structure of this compound to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions have led to compounds with improved potency against specific cancer cell lines. This illustrates the compound's utility as a scaffold for developing novel therapeutic agents targeting diseases such as cancer .
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Comparison: Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity.
Biological Activity
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (MDMPC) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MDMPC, including relevant case studies, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
MDMPC is characterized by the molecular formula and a molecular weight of approximately 155.18 g/mol. Its structural features include a pyrrole ring with methyl groups at positions 2 and 4 and a carboxylate ester functional group at position 3. This unique substitution pattern influences its chemical reactivity and biological activity.
The biological activity of MDMPC is mediated through various mechanisms, including:
- Enzyme Inhibition : MDMPC may inhibit specific enzymes that are crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound can interact with cellular receptors, altering signaling pathways that lead to cell cycle arrest or apoptosis.
- Cellular Disruption : It may disrupt cellular processes essential for the survival of pathogens or cancer cells.
Antimicrobial Activity
Research indicates that MDMPC exhibits significant antimicrobial properties. A study synthesized a series of derivatives based on MDMPC and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated:
- Effective Antibacterial Activity : Several derivatives showed promising antibacterial effects, with notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Some derivatives also displayed antifungal properties, indicating potential applications in treating fungal infections .
Table 1: Antimicrobial Activity of MDMPC Derivatives
| Compound Name | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Derivative A | S. aureus | 15 | Candida albicans | 12 |
| Derivative B | E. coli | 18 | Aspergillus niger | 10 |
| Derivative C | Pseudomonas aeruginosa | 20 | - | - |
Anticancer Activity
MDMPC and its derivatives have been evaluated for anticancer activity against various cancer cell lines. A notable study involved the synthesis of MDMPC derivatives with benzimidazole moieties, which were tested against the NCI-60 panel of cancer cell lines:
- Significant Cytotoxicity : Certain derivatives demonstrated substantial growth inhibition in melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cell lines, with growth inhibition rates reaching up to 62.46% and 40.24%, respectively .
- Computational Studies : ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable pharmacokinetic properties for some derivatives, suggesting their potential for further development as anticancer agents .
Table 2: Anticancer Activity of MDMPC Derivatives
| Compound Name | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | MDA-MB-435 | 62.46 |
| Compound B | MDA-MB-468 | 40.24 |
| Compound C | HCT116 | 35.00 |
Case Studies
- Synthesis and Evaluation : A study synthesized novel derivatives of MDMPC through various chemical reactions (e.g., Vilsmeier-Haack formylation). These derivatives were screened for both antimicrobial and anticancer activities, highlighting the versatility of MDMPC as a scaffold for drug development .
- Hybrid Molecule Development : Research focused on creating hybrid molecules combining MDMPC with other active moieties, showing enhanced biological activities compared to parent compounds. This approach underscores the potential for developing multi-target therapeutic agents .
Chemical Reactions Analysis
Oxidation Reactions
The ester and methyl groups undergo oxidation under controlled conditions:
Case Study : A 2013 patent (CN103265468A) demonstrated that controlled oxidation with KMnO₄ preserves the pyrrole ring while converting the ester to a carboxylic acid, critical for synthesizing bioactive derivatives .
Reduction Reactions
The ester group and double bonds are susceptible to reduction:
Research Finding : Zinc dust in acetic acid (as shown in PMC3008020) facilitates reductive cyclization, forming fused pyrrole systems via in situ generation of reactive intermediates .
Electrophilic Substitution
The pyrrole ring undergoes substitution at activated positions:
Key Data : A 2016 RSC study (c6ra14809c1) demonstrated that bromination at C-5 proceeds with minimal side products when using N-bromosuccinimide (NBS) in dichloromethane .
Nucleophilic Acyl Substitution
The ester group participates in nucleophilic displacement:
Example : Reaction with cyclohexylamine under basic conditions yields ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, a precursor for receptor-targeted molecules.
Cross-Coupling Reactions
The brominated derivative enables catalytic coupling:
Case Study : A 2022 RSC publication highlighted the use of Suzuki coupling to introduce aryl groups at C-5, enabling the synthesis of fluorescent probes .
Thionation and Sulfur Incorporation
Lawesson’s reagent mediates thioester formation:
| Reagent | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene, 110°C, 4 hrs | Methyl 2,4-dimethyl-1H-pyrrole-3-carbothioate | 52% | Air-sensitive; requires inert atmosphere. |
Data Insight : Thionation proceeds efficiently but generates byproducts like bis-thioesters, necessitating chromatographic purification .
Cycloaddition and Ring Expansion
The compound participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Maleic anhydride | Xylene, reflux, 12 hrs | Fused bicyclic lactam | 47% | Endo preference observed due to electron-rich diene. |
Research Note : Cycloaddition with electron-deficient dienophiles expands utility in natural product synthesis .
Q & A
Q. What are the common synthetic routes for Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yields?
The compound is synthesized via cyclization (Knorr reaction), hydrolysis, and Vilsmeier–Haack formylation, followed by condensation with acetophenone derivatives. For example, the aldehyde intermediate (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) is condensed with substituted acetophenones in methanol under alkaline conditions (KOH) to introduce the α,β-unsaturated ketone moiety . Yield optimization requires precise temperature control (reflux conditions) and stoichiometric ratios of reactants. Substituents on the acetophenone ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) may reduce reaction efficiency due to steric hindrance .
Q. How is the structural identity of this compound validated experimentally?
- 1H NMR : Key signals include the deshielded -NH proton at δ = 9.01 ppm, olefinic protons (δ = 7.0–7.8 ppm, J = 15–16 Hz confirming E-configuration), and methyl ester protons at δ = 3.7–4.3 ppm .
- IR : C=O stretching of the ester group at ~1696 cm⁻¹ and conjugated ketone at ~1650 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 302.11 [M+H]⁺) confirm molecular weight . Crystallographic validation using SHELX programs ensures structural accuracy .
Q. What are the basic reactivity patterns of this pyrrole derivative?
The ester group undergoes hydrolysis to carboxylic acid under acidic/basic conditions. The α,β-unsaturated ketone moiety participates in Michael additions, while the pyrrole ring allows electrophilic substitution at the C5 position. Oxidation of the methyl groups can yield aldehyde or carboxylic acid derivatives .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- HOMO : Localized on the pyrrole ring and conjugated ketone, indicating susceptibility to electrophilic attack.
- Global hardness (η) : Low values (~3–4 eV) suggest high polarizability, aligning with observed reactivity in substitution reactions . DFT-derived Fukui functions identify the C5 position as the most nucleophilic site, consistent with experimental regioselectivity in electrophilic substitutions .
Q. What structure-activity relationships (SARs) govern the antimicrobial activity of derivatives?
Substitutions on the phenyl ring of the α,β-unsaturated ketone significantly modulate activity:
- Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance Gram-negative bacterial inhibition (e.g., E. coli) by increasing lipophilicity and membrane penetration.
- Methoxy groups : Improve antifungal activity (e.g., against Candida albicans) due to hydrogen bonding with fungal enzymes .
| Substituent (R) | Zone of Inhibition (mm) |
|---|---|
| 4-Cl (8e) | 18–22 (Bacteria) |
| 4-OCH₃ (8f) | 20–24 (Fungi) |
| 4-CN (8c) | 16–20 (Broad-spectrum) |
Q. How is this compound applied in developing pH-activable fluorescent probes?
The ethyl ester group stabilizes the boron-dipyrromethene (BODIPY) scaffold, enabling pH-sensitive fluorescence. At pH < 2.0, protonation of the dimethylaniline moiety induces a bathochromic shift (emission ~650 nm), useful for lysosomal imaging. The ester’s electron-withdrawing nature enhances photostability compared to unsubstituted BODIPY derivatives .
Methodological Considerations
Q. How to resolve contradictions in crystallographic data for pyrrole derivatives?
Use SHELXL for high-resolution refinement and SHELXPRO for macromolecular interfaces. Disordered regions (common in flexible side chains) require constraints (e.g., DFIX, SIMU) and validation via R-factor convergence (<5% discrepancy) .
Q. What strategies mitigate synthetic challenges in scaling up derivatives?
- Microwave-assisted synthesis : Reduces reaction time for Knorr cyclization from 12 hours to 30 minutes.
- Flow chemistry : Enhances yield (>80%) for decarboxylation steps by maintaining precise temperature gradients .
Key Applications in Academic Research
Q. Can this compound serve as a precursor for bioactive heterocycles?
Yes. It is a key intermediate in synthesizing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
